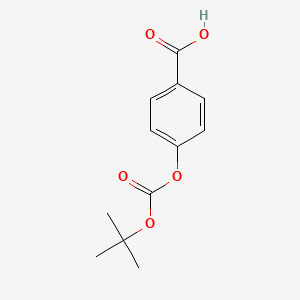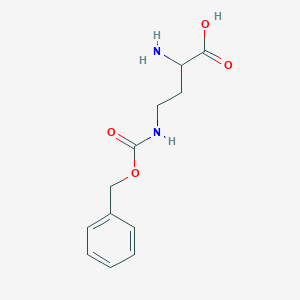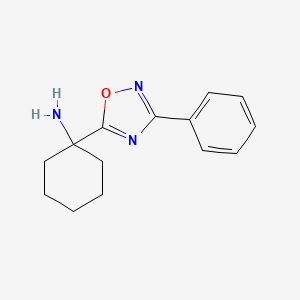
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexanamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexanamine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine to yield cinnamic acid, which is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the oxadiazole derivative .
Industrial Production Methods:
化学反応の分析
Types of Reactions: 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The phenyl ring and the oxadiazole moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring or the oxadiazole moiety.
科学的研究の応用
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexanamine involves its interaction with molecular targets and pathways within biological systems. The compound’s oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of cellular pathways .
類似化合物との比較
- 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- 1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
- 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Comparison: 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexanamine is unique due to its specific substitution pattern on the oxadiazole ring and the presence of a cyclohexanamine moiety. This structural uniqueness can result in different biological activities and chemical properties compared to similar compounds. For instance, the phenyl group may enhance its interaction with aromatic residues in biological targets, potentially increasing its efficacy as a therapeutic agent .
特性
分子式 |
C14H17N3O |
|---|---|
分子量 |
243.30 g/mol |
IUPAC名 |
1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C14H17N3O/c15-14(9-5-2-6-10-14)13-16-12(17-18-13)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,15H2 |
InChIキー |
JAQWATMMNBWIPA-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


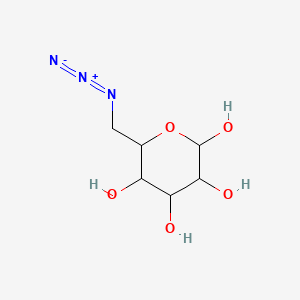
![disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate](/img/structure/B12513661.png)

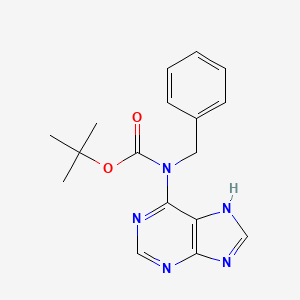
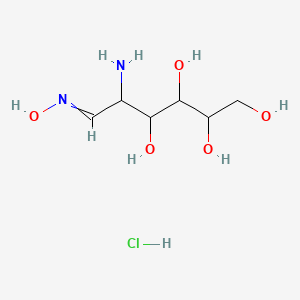

![3-{[(2,4-Dichlorophenyl)methoxy]imino}-N-[(methylcarbamothioyl)amino]propanamide](/img/structure/B12513691.png)
![3-(3-Chlorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B12513698.png)

![1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amineE](/img/structure/B12513710.png)
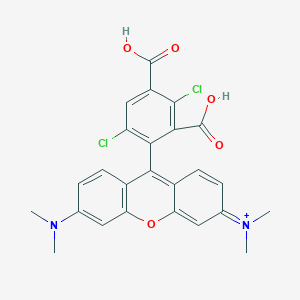
![2H-Indol-2-one, 1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-](/img/structure/B12513722.png)
